An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-Chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its chemical properties, reactivity, and potential biological applications. This approach, rooted in established structure-activity relationships, offers valuable insights for directing future research and development efforts.
Molecular Overview and Physicochemical Properties
8-Chloroquinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are renowned for their diverse pharmacological activities. The presence of a chlorine atom at the 8-position and a carboxylic acid group at the 2-position of the quinoline ring system are key determinants of its electronic properties, reactivity, and biological interactions.
Chemical Structure
The structure of 8-Chloroquinoline-2-carboxylic acid is characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring, with substituents that influence its chemical behavior.
Caption: Chemical structure of 8-Chloroquinoline-2-carboxylic acid.
Physicochemical Data (Predicted and Comparative)
| Property | Predicted/Comparative Value | Reference Compound(s) and Rationale |
| Molecular Formula | C₁₀H₆ClNO₂ | Based on its chemical structure. |
| Molecular Weight | 207.61 g/mol | Calculated from the molecular formula.[1][2] |
| Melting Point (°C) | >200 (Predicted) | 8-Chloro-2-hydroxyquinoline has a melting point of 209-212 °C. The carboxylic acid derivative is expected to have a similarly high melting point due to strong intermolecular hydrogen bonding. 8-Hydroxyquinoline-2-carboxylic acid has a melting point of 215-220 °C[3]. |
| pKa | ~2-3 (Carboxylic Acid), ~3-4 (Quinoline Nitrogen) (Predicted) | The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids. For 8-hydroxyquinoline-2-carboxylic acid, the protonation constants (pK) are reported as 10.14 and 3.92[4]. The electron-withdrawing nature of the chloro group at the 8-position would likely decrease the basicity of the quinoline nitrogen, resulting in a lower pKa compared to unsubstituted quinoline. The pKa of 8-chloroquinoline is predicted to be around 2.33[5]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Quinoline-8-carboxylic acid is soluble in DMSO[6]. Carboxylic acids with aromatic rings generally exhibit low water solubility but are soluble in organic solvents. |
| Predicted XlogP | 2.7 | This value, from computational models, suggests moderate lipophilicity.[1] |
Spectroscopic Profile (Anticipated)
The structural features of 8-chloroquinoline-2-carboxylic acid suggest a characteristic spectroscopic signature. While experimental spectra are not available, the following predictions are based on data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra would be complex due to the substituted quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid group, the chlorine atom, and the nitrogen in the heterocyclic ring. A ¹H NMR spectrum of the related 8-chloroquinoline provides some insight into the expected shifts for the quinoline core protons.[7]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band would likely appear in the 2500-3300 cm⁻¹ region, and a strong C=O stretching vibration should be present around 1700-1730 cm⁻¹.[8][9] Aromatic C-H and C=C stretching bands would also be observed.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and potentially the chlorine atom.[10][11]
Synthesis and Reactivity
The synthesis of 8-chloroquinoline-2-carboxylic acid can be approached through established methods for quinoline synthesis, with appropriate selection of starting materials.
Proposed Synthetic Routes
Several classical named reactions are suitable for the synthesis of the quinoline core, which can then be functionalized.
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid.[12][13][14][15][16] A modification of this reaction could potentially be used.
-
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][10][17][18][19]
-
Friedländer Synthesis: This involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5][6][20][21][22]
A plausible synthetic workflow could involve one of these foundational reactions to construct the quinoline ring, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities.
Caption: A generalized workflow for the synthesis of 8-Chloroquinoline-2-carboxylic acid.
Chemical Reactivity
The carboxylic acid group is the primary site for derivatization, allowing for the synthesis of esters, amides, and other derivatives. The quinoline ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylic acid group and the chloro-substituent will influence the position of substitution.
Potential Biological Activity and Applications in Drug Development
Quinoline derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.
Anticipated Biological Profile
-
Antimicrobial Activity: Many chloro-substituted quinoline derivatives, such as cloxyquin (5-chloro-8-hydroxyquinoline), exhibit potent antibacterial activity, including against Mycobacterium tuberculosis.[23][24][25] The mechanism often involves the chelation of metal ions essential for bacterial enzyme function.[7]
-
Anticancer Activity: 8-Hydroxyquinoline derivatives have shown significant anticancer properties by inducing apoptosis and inhibiting tumor growth.[26][27][28][29][30] The presence of halogen substituents can enhance this activity.
-
Enzyme Inhibition: Quinoline carboxylic acids are known to inhibit various enzymes. For example, they can target bacterial topoisomerases (acting as antibiotics) or protein kinases and dihydroorotate dehydrogenase (DHODH) in cancer cells.[1][2][3][31]
The combination of the quinoline scaffold, a carboxylic acid, and a chloro-substituent in 8-chloroquinoline-2-carboxylic acid suggests it is a promising candidate for investigation as an antimicrobial or anticancer agent.
Caption: Plausible mechanisms of action for the biological activity of 8-Chloroquinoline-2-carboxylic acid.
Conclusion and Future Directions
8-Chloroquinoline-2-carboxylic acid is a molecule with significant, yet underexplored, potential in medicinal chemistry. Based on the properties of related compounds, it is predicted to be a stable, moderately lipophilic compound with the potential for diverse biological activities, particularly as an antimicrobial or anticancer agent.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Development of a robust and scalable synthetic route to obtain pure 8-chloroquinoline-2-carboxylic acid, followed by full experimental characterization of its physicochemical and spectroscopic properties.
-
Biological Screening: A comprehensive evaluation of its antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.
-
Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action to guide further optimization and drug development efforts.
The insights provided in this guide, although based on comparative analysis, offer a solid foundation for initiating research into this promising compound and unlocking its full therapeutic potential.
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